5-Methylcyclocytidine hydrochlorine
Overview
Description
5-Methylcyclocytidine hydrochloride is an intermediate for the synthesis of 1-β-d-arabinofurany-5-methylcytosine . It is a potential antiviral nucleoside .
Molecular Structure Analysis
5-Methylcyclocytidine hydrochloride is a nucleoside analogue of cytidine and exhibits profound biomedical implications in combating specific ailments. Its inherent capability to impede nucleotide synthesis and viral replication positions it as a prospective anticancer and antiviral agent .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methylcyclocytidine hydrochlorine are not explicitly mentioned in the search results .
Scientific Research Applications
Voltammetric Determination and DNA Methylation Analysis
A study by Mendes et al. (2021) introduced a novel electroanalytical method using a glassy carbon electrode for the quantification of DNA methylation through the analysis of 5-methylcytosine. This method offers a simple and sensitive approach for studying DNA methylation patterns, which are crucial for understanding gene regulation and epigenetic modifications (Mendes, Silva, & Oliveira, 2021).
Oxidation Products of 5-Methylcytosine in Genomic DNA
Tang et al. (2015) developed a selective derivatization coupled with liquid chromatography-tandem mass spectrometry analysis for the simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA. This technique sheds light on the active DNA demethylation pathway in mammals and provides insights into epigenetic regulation through these modifications (Tang, Zheng, Qi, Feng, & Yuan, 2015).
Electrochemiluminescence Biosensors
Jiang et al. (2018) reported the fabrication of a novel electrochemiluminescence (ECL) biosensor for quantifying 5-methylcytosine, TET 1 protein, and β-glucosyltransferase activities. This biosensor is based on the interaction of chemically excited gold nanoclusters with H2O2 and demonstrates high selectivity and potential for drug discovery, highlighting its application in understanding gene transcription mechanisms and demethylation processes (Jiang, Yin, Zhou, Duan, Li, Wang, Waterhouse, & Ai, 2018).
Safety And Hazards
properties
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H/t5-,6-,7+,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAKIOXMNOMIC-HSMTUSTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylcyclocytidine hydrochlorine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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